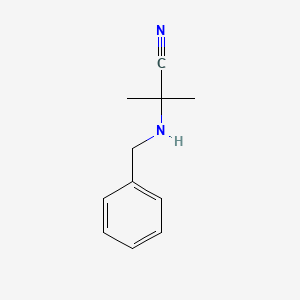

2-(Benzylamino)-2-methylpropanenitrile

Description

Significance of Alpha-Amino Nitriles as Versatile Synthons

Alpha-amino nitriles are characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This unique structural arrangement makes them exceptionally versatile building blocks, or "synthons," in organic synthesis. nih.govuni-mainz.de They are key intermediates in the renowned Strecker synthesis, one of the oldest and most viable methods for producing alpha-amino acids. researchgate.net

The synthetic utility of alpha-amino nitriles stems from the reactivity of both the amino and nitrile functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. numberanalytics.com The amino group, on the other hand, can undergo various transformations, including alkylation and acylation. This dual reactivity allows for the construction of a wide array of more complex molecules from a relatively simple precursor. nih.govnih.gov Consequently, alpha-amino nitriles are pivotal in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govresearchgate.net

Structural Context and Functional Group Analysis of the Compound

2-(Benzylamino)-2-methylpropanenitrile possesses a distinct molecular architecture that dictates its chemical behavior. The central quaternary carbon is bonded to a nitrile group (-C≡N), a benzylamino group (-NHCH₂Ph), and two methyl groups (-CH₃).

The key functional groups are the secondary amine and the nitrile. The benzyl (B1604629) group attached to the nitrogen atom introduces steric bulk and electronic effects that can influence the reactivity of the amine. The two methyl groups on the alpha-carbon also contribute to the steric environment of the molecule. The nitrile group is a strong electron-withdrawing group, which acidifies the alpha-proton in related structures, although in this case, there are no alpha-protons on the carbon bearing the nitrile and amino groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99840-51-4 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.25 g/mol |

| Physical Form | Liquid |

This data is compiled from available chemical supplier information. sigmaaldrich.comapolloscientific.co.uk

Overview of Academic Research Areas and Perspectives

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from the well-established chemistry of alpha-amino nitriles. The primary area of interest for a compound of this nature would be as an intermediate in the synthesis of more complex molecules.

Given its structure, research involving this compound would likely explore its utility in the following areas:

Synthesis of Substituted Amino Acids: Hydrolysis of the nitrile group would lead to the formation of a quaternary alpha-amino acid, a class of compounds of interest in medicinal chemistry due to their conformational constraints.

Precursor to Diamines: Reduction of the nitrile group would yield a 1,2-diamine, which are important ligands in coordination chemistry and building blocks for various pharmaceuticals.

Heterocyclic Synthesis: The bifunctional nature of the molecule makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles or other related ring systems, through reactions involving both the amino and nitrile functionalities. nih.gov

Future research perspectives could involve the development of novel synthetic routes utilizing this compound as a key building block, particularly in the construction of combinatorial libraries for drug discovery. The steric hindrance provided by the two methyl groups could also be exploited to achieve specific stereochemical outcomes in asymmetric synthesis. However, it is important to note that these are prospective applications based on the known reactivity of its functional groups, and dedicated studies on this specific compound are needed to validate these hypotheses.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTDFZYBFUTDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540819 | |

| Record name | 2-(Benzylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99840-51-4 | |

| Record name | 2-(Benzylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylamino)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzylamino 2 Methylpropanenitrile and Its Analogues

Direct Amination Strategies

Direct amination methods provide an efficient and atom-economical pathway to α-aminonitriles by forming the critical C-N bond through the reaction of a cyanohydrin with an amine.

A significant advancement in the synthesis of α-aminonitriles is the development of the titanium-catalyzed cyano-borrowing reaction. acs.orgfigshare.com This methodology facilitates the direct amination of cyanohydrins with amines. researchgate.netrsc.org The reaction is characterized by its high atom economy and operational simplicity. acs.org In this process, a titanium catalyst enables the transfer of a cyano group from a cyanohydrin, which acts as the donor, to an amine. researchgate.netrsc.org The transformation demonstrates broad substrate scope and excellent functional group compatibility under mild conditions. researchgate.net

The versatility of this reaction allows for the use of a wide range of ketone or aldehyde cyanohydrins with ammonia (B1221849) or primary amines, yielding the corresponding α-aminonitriles in moderate to high yields. acs.orgresearchgate.net Furthermore, the development of asymmetric cyano-borrowing reactions has been achieved using a titanium catalyst supported by chiral ligands such as quinine (B1679958) and (S)-BINOL, providing a pathway to enantiomerically enriched α-aminonitriles. rsc.org

Table 1: Examples of Titanium-Catalyzed Cyano-Borrowing Reactions

| Cyanohydrin Substrate | Amine Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Acetone (B3395972) Cyanohydrin | Benzylamine (B48309) | Ti(OiPr)₄ | Moderate-High | researchgate.net |

| Cyclohexanone Cyanohydrin | Ammonia | Ti(OiPr)₄ | Moderate-High | acs.org |

Beyond titanium-based systems, various other catalytic methods are employed for the formation of C-N bonds, a key step in the synthesis of aminonitriles and their derivatives. Transition-metal-catalyzed cross-coupling reactions are prominent among these strategies. pageplace.de Methods like the Buchwald-Hartwig amination, traditionally used for N-arylation, have inspired the development of systems for creating C-N bonds with diverse substrates. bpasjournals.com Catalysts based on palladium, copper, and other transition metals are frequently used to couple amines with aryl or alkyl halides. bpasjournals.comnih.gov

For instance, catalytic decarboxylative C-N bond formation presents a method using naturally abundant carboxylic acids as substrates. nih.gov This reaction can be catalyzed by systems like Cu(OAc)₂ with 4-dimethylaminopyridine (B28879) (DMAP), providing access to various protected amines. nih.gov Additionally, transition-metal-free approaches have been developed for C-N bond formation at benzylic positions, offering a more environmentally friendly alternative. organic-chemistry.org These methods may involve the in-situ generation of a benzylic bromide followed by reaction with an amine nucleophile. organic-chemistry.org

Strecker-Type Reaction Variations and Modified Conditions

The Strecker synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing α-aminonitriles. nih.govwikipedia.org The classical reaction is a three-component condensation involving an aldehyde or ketone, an amine, and a cyanide source. nih.gov For the synthesis of 2-(benzylamino)-2-methylpropanenitrile, this involves the reaction of acetone, benzylamine, and a cyanide source like trimethylsilyl (B98337) cyanide (Me₃SiCN) or sodium cyanide (NaCN).

The mechanism proceeds through the initial formation of an imine (or iminium ion) from the ketone and amine, which is then attacked by the cyanide nucleophile to form the final α-aminonitrile product. wikipedia.orgmasterorganicchemistry.com

Table 2: Components for Strecker Synthesis of this compound

| Ketone | Amine | Cyanide Source | Product |

|---|---|---|---|

| Acetone | Benzylamine | KCN/HCN, NaCN, or TMSCN | This compound |

Numerous variations and modified conditions have been developed to improve the efficiency, scope, and safety of the Strecker reaction. Brønsted acids have been employed as effective organocatalysts for the one-pot, three-component Strecker reaction of ketones, leading to good to excellent yields of α-aminonitriles. researchgate.net Other catalysts, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric acid), have also proven effective for this transformation at room temperature. researchgate.net While the classic Strecker synthesis yields a racemic mixture of the product, significant research has been directed toward developing asymmetric versions using chiral auxiliaries or catalysts to produce enantioenriched α-aminonitriles. wikipedia.orgrsc.org

Derivatization and Scaffold Construction from Precursor Nitriles

The synthesis of this compound can also be approached through the modification of precursor molecules that already contain the nitrile functionality. One common strategy involves the nucleophilic substitution of a halogen on an α-halonitrile. For example, 2-bromo-2-methylpropanenitrile (B1338764) can serve as a precursor, which then reacts with benzylamine in a substitution reaction to displace the bromide and form the desired product. This method relies on the preparation of α-halonitriles, which can be synthesized from the corresponding halogenoalkanes by reaction with a cyanide salt. libretexts.orgchemguide.co.uk

Another route involves the dehydration of a precursor amide. chemistrysteps.com A primary amide can be converted to a nitrile using dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). libretexts.orgchemistrysteps.com In this context, one could envision synthesizing 2-(benzylamino)-2-methylpropanamide and subsequently dehydrating it to yield the target nitrile.

Furthermore, cyanohydrins serve as excellent precursors. chemguide.co.uk Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile), formed from the reaction of acetone with hydrogen cyanide, can be converted to the target compound. chemguide.co.uk The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) and then displaced by benzylamine to form the C-N bond.

Advanced Synthetic Routes and Methodological Innovations

The development of novel catalytic systems is another area of intense research. This includes exploring new transition-metal catalysts, organocatalysts, and biocatalysts that can perform transformations with higher selectivity and under milder conditions. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions have been adapted to create diverse aminopyrazine derivatives, which are key intermediates for more complex molecules. researchgate.net These advanced coupling strategies, such as the Suzuki-Miyaura or Sonogashira reactions, allow for the introduction of various functional groups onto a core scaffold, enabling the synthesis of a wide library of analogues. researchgate.net Such methodological innovations are crucial for drug discovery and the development of new materials. mdpi.commdpi.com

Mechanistic Investigations of Reactions Involving 2 Benzylamino 2 Methylpropanenitrile

Detailed Reaction Mechanisms of Cyano-Borrowing Transformations

The concept of "cyano-borrowing" has emerged as a powerful strategy in organic synthesis, characterized by the temporary use of a cyano group from a donor molecule, which is subsequently returned to a different acceptor molecule within the same reaction sequence. While specific studies detailing a cyano-borrowing transformation involving 2-(benzylamino)-2-methylpropanenitrile are not extensively documented, the general mechanism can be inferred from related processes.

A plausible cyano-borrowing reaction involving this compound would likely be initiated by a transition metal catalyst, such as nickel, which is known to facilitate the cleavage of the C-CN bond. The proposed mechanistic cycle would commence with the coordination of the catalyst to the nitrile group, followed by oxidative addition into the C-CN bond. This would generate a metal-cyanide complex and a stabilized carbocation or a related intermediate at the tertiary carbon. This reactive intermediate could then participate in a variety of subsequent reactions, such as an aldol-type condensation with an aldehyde or ketone. Following this, the captured cyanide from the metal-cyanide complex would be transferred to the newly formed intermediate, regenerating the catalyst and yielding the final product. This type of transformation showcases high atom economy by recycling the cyano group.

Elucidation of Elimination Reaction Pathways

Elimination reactions of α-aminonitriles can provide access to valuable synthetic intermediates such as enamines or imines. The elimination of hydrogen cyanide (HCN) from this compound is a potential pathway that can be triggered under specific conditions, typically involving a base.

The most probable mechanism for the elimination of HCN from this compound is a base-catalyzed process. In this pathway, a base would abstract a proton from the benzylamine (B48309) nitrogen, generating an amide anion. This is then followed by the elimination of the cyanide ion to form an iminium ion. The stability of the resulting iminium ion would be a significant driving force for this reaction. Alternatively, if there were a proton on a carbon adjacent to the nitrile-bearing carbon, an E2-type elimination could occur. However, given the structure of this compound with two methyl groups on the α-carbon, this pathway is not possible.

Another potential elimination pathway could be initiated by the departure of the benzylamino group, which would be less likely unless the nitrogen is quaternized or activated in some way to make it a better leaving group. The relative stability of the resulting tertiary carbocation could favor an E1-type elimination of the benzylamino group under acidic conditions, followed by the loss of a proton from one of the methyl groups to form an alkene, although this is a less common pathway for α-aminonitriles.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of this compound, primarily by facilitating the key steps of the Strecker reaction. The reaction can be catalyzed by both acids and bases.

In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. organic-chemistry.org After the formation of a hemiaminal intermediate, the acid facilitates the elimination of a water molecule to form an iminium ion. masterorganicchemistry.com The cyanide ion then attacks the highly electrophilic iminium ion to yield the final α-aminonitrile product. masterorganicchemistry.com

Lewis acids, such as indium complexes, can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the ketone. nih.gov A plausible mechanism involves the Lewis acid facilitating the formation of the imine from the condensation of the amine and the aldehyde. nih.gov Subsequently, the imine is further activated by the Lewis acid, making the imine carbon more electrophilic for the attack of the cyanide source. nih.gov

Organocatalysts, such as thiourea (B124793) and squaramide derivatives, have emerged as powerful tools for the asymmetric Strecker reaction. mdpi.com These catalysts typically function through a dual activation mechanism. mdpi.com The catalyst can activate the imine through hydrogen bonding, making it more susceptible to nucleophilic attack. mdpi.com Simultaneously, the catalyst can interact with the cyanide source, enhancing its nucleophilicity and directing its approach to one face of the imine, thereby controlling the stereochemical outcome. mdpi.com

Applications of 2 Benzylamino 2 Methylpropanenitrile in Complex Organic Synthesis

As a Foundational Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov The structural motif of α-aminonitriles, present in 2-(benzylamino)-2-methylpropanenitrile, is a common and effective component in several named MCRs.

While specific examples detailing the use of this compound in Passerini and Ugi reactions are not extensively documented in readily available literature, its constituent functional groups suggest its potential as a key reactant. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. rsc.orgorganic-chemistry.org Similarly, the Ugi reaction, a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, produces α-acylamino amides. beilstein-journals.org The amine functionality within this compound could potentially participate in Ugi-type reactions, contributing to the formation of complex peptide-like structures.

The Strecker synthesis, one of the oldest MCRs, which produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source, is fundamentally related to the structure of this compound. This connection underscores the importance of this class of compounds as foundational elements in combinatorial chemistry.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of the amine and nitrile functionalities in this compound makes it a prime candidate for the synthesis of a variety of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Incorporation into Oxadiazolo[3,4-b]pyrazine Derivatives

The nih.govcam.ac.ukrsc.orgOxadiazolo[3,4-b]pyrazine core is a significant scaffold in materials science and medicinal chemistry. rsc.orgresearchgate.net The synthesis of derivatives of this heterocyclic system often involves the reaction of appropriately substituted diamines with various reagents. While direct incorporation of this compound into this specific ring system is not prominently described, the general synthetic strategies for related pyrazine (B50134) derivatives often utilize α-aminonitrile precursors. mdpi.com Further research may explore the potential of this compound in novel synthetic routes to this important heterocyclic family.

Utilization in Thiazol-4(5H)-one Scaffold Assembly

Thiazol-4(5H)-ones are another class of heterocyclic compounds with diverse biological activities. ump.edu.plnih.gov A study on the design and synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives as tyrosinase inhibitors utilized a key intermediate, 2-(benzylamino)thiazol-4(5H)-one. broadinstitute.org This intermediate was prepared from N-benzyl-2-chloroacetamide and ammonium (B1175870) thiocyanate. While this research does not directly employ this compound, the structural similarity of the resulting scaffold highlights the potential of benzylamino-containing building blocks in the synthesis of thiazole-based heterocycles. The nitrile group in this compound could potentially be transformed into a thioamide, a common precursor for thiazole (B1198619) ring formation, thus opening avenues for its use in the assembly of thiazol-4(5H)-one scaffolds.

Formation of Imidazole (B134444) and Related Ring Systems

The imidazole ring is a ubiquitous feature in biologically active molecules. A straightforward, transition-metal-free synthetic method for the preparation of 2,4,5-trisubstituted imidazoles has been reported through the base-promoted deaminative coupling of benzylamines with nitriles. rsc.orgnih.gov This reaction proceeds with the liberation of ammonia (B1221849) and provides a practical strategy for synthesizing valuable imidazole derivatives from readily available starting materials. Given that this compound contains both a benzylamine (B48309) and a nitrile moiety, it presents an interesting substrate for intramolecular cyclization or as a component in intermolecular reactions to form imidazole ring systems.

The general synthesis of imidazoles can be achieved through various methods, including the reaction of dicarbonyl compounds with aldehydes and ammonia. google.comuobasrah.edu.iq The versatility of the functional groups in this compound suggests its potential as a synthon in novel approaches to imidazole derivatives.

Precursor Role in the Synthesis of Alpha-Ureido Nitriles and Analogues

Alpha-ureido nitriles are valuable intermediates in organic synthesis and can be precursors to various heterocyclic compounds and peptidomimetics. The synthesis of these compounds often involves the reaction of α-aminonitriles with isocyanates. The secondary amine in this compound is a nucleophilic site that can readily react with an isocyanate to form the corresponding α-ureido nitrile. This transformation would introduce a urea (B33335) functionality, which is a common pharmacophore in medicinal chemistry, further expanding the synthetic utility of this building block.

Computational Chemistry and Theoretical Studies on 2 Benzylamino 2 Methylpropanenitrile

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their favorable balance of accuracy and computational cost. chemrxiv.org DFT methods are used to solve the electronic structure of many-body systems, providing fundamental information about molecular geometry, stability, and electronic properties. princeton.edunih.gov For a molecule such as 2-(Benzylamino)-2-methylpropanenitrile, DFT allows for a detailed exploration of its intrinsic characteristics.

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. nih.govnih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the precise spatial arrangement of the benzyl (B1604629) group relative to the aminonitrile moiety.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is representative and based on typical values for similar functional groups calculated using DFT methods like B3LYP.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C≡N (nitrile) | ~1.15 Å |

| C-CN | ~1.47 Å | |

| N-H | ~1.01 Å | |

| C-NH | ~1.46 Å | |

| C-C (methyl) | ~1.53 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-N (nitrile) | ~178-180° |

| H-N-C | ~110-112° | |

| C-C-C (methyl) | ~109.5° |

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its reactivity. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrxiv.org The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.comemerginginvestigators.org For nitrogen-containing aromatic compounds, this gap is often a key indicator of potential bioactivity. nih.govemerginginvestigators.org

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: Values are typical for similar organic molecules and serve as an example.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |

| LUMO Energy | -1.5 to -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity, kinetic stability |

DFT calculations are highly effective at predicting vibrational frequencies, which directly correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.ukscm.com Each calculated frequency can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking. researchgate.netnih.gov This allows for a detailed interpretation of experimental spectra and provides a molecular "fingerprint." nih.gov For this compound, calculations would predict characteristic frequencies for its key functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: These are representative frequency ranges based on DFT calculations for analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2240 - 2260 |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| N-H | Bending (Scissoring) | 1590 - 1650 |

| C-H (Methyl) | Bending (Scissoring) | 1430 - 1470 |

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for exploring reaction mechanisms. The formation of this compound likely proceeds via a Strecker-type synthesis, which involves the reaction of a ketone (acetone), an amine (benzylamine), and a cyanide source. masterorganicchemistry.comorganic-chemistry.org Using DFT, the entire reaction pathway can be modeled to understand each elementary step. nih.gov

This involves locating the transition state (TS) for each step—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (ΔE≠), which determines the rate of the reaction. By mapping the potential energy surface, computational chemists can identify intermediates, calculate activation barriers, and determine the rate-determining step of the synthesis. nih.gov Studies on the Strecker reaction have used DFT to clarify the roles of solvent molecules and proton transfer events, providing a level of detail that is often inaccessible through experimental means alone. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. princeton.edunih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov

For a flexible molecule like this compound, conformational analysis is crucial. The molecule possesses several rotatable bonds, particularly the C-N bonds linking the benzyl group and the aminonitrile core. MD simulations can explore the rotational landscape around these bonds to identify the most stable and frequently occurring conformers. Studies on the parent molecule, benzylamine (B48309), have identified stable gauche and anti conformers based on the orientation of the amino group relative to the phenyl ring. colostate.eduresearchgate.net It is expected that this compound would exhibit similar conformational isomerism, and MD simulations could predict the relative populations and energy barriers for interconversion between these states.

In Silico Bioactivity Prediction and Mechanism of Action (MoA) Analysis

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activity of compounds and to hypothesize their mechanism of action (MoA). nih.gov These computational screening techniques can save significant time and resources compared to traditional high-throughput screening.

For this compound, a common approach would be molecular docking. laurinpublishers.com In this method, the 3D structure of the molecule is computationally "docked" into the binding site of a known biological target, such as an enzyme or a receptor. nih.gov The docking software calculates a binding score, which estimates the binding affinity between the molecule and the protein. unar.ac.id

Studies on structurally related aminonitriles and benzylamine derivatives have shown their potential to interact with various pharmacological targets, including G protein-coupled receptors (GPCRs), kinases, and proteases. mdpi.comresearchgate.net For instance, benzylamine derivatives have been investigated as inhibitors of enzymes like CYP51B, which is crucial in fungi. researchgate.net By docking this compound against a library of such targets, researchers could identify potential protein interactions, suggesting possible therapeutic applications and guiding further experimental validation.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentapolloscientific.co.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Benzylamino)-2-methylpropanenitrile by mapping the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the benzyl (B1604629), methyl, and amine protons.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group typically appear as a multiplet in the region of 7.2-7.4 ppm.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) between the nitrogen and the phenyl group are expected to produce a singlet at approximately 3.8 ppm.

Amine Proton: The secondary amine proton (-NH-) signal is often a broad singlet, and its chemical shift can vary but is typically found around 1.8-2.5 ppm. Its broadness is due to quadrupole broadening and potential chemical exchange.

Methyl Protons: The six protons from the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a sharp singlet at around 1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Aromatic Carbons: The phenyl ring will show several signals between 127 and 140 ppm.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is characteristically found downfield, typically in the range of 115-125 ppm. libretexts.org

Quaternary Carbon: The carbon atom bonded to the two methyl groups, the nitrogen, and the nitrile group would appear around 50-60 ppm.

Methylene Carbon: The benzylic -CH₂- carbon signal is expected around 45-55 ppm.

Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the aliphatic region, around 25-30 ppm.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 7.2-7.4 (multiplet, 5H) | 127.0-129.0 |

| Aromatic C (quaternary) | - | ~139.0 |

| -CH₂- (benzyl) | ~3.8 (singlet, 2H) | ~50.0 |

| -NH- | ~2.0 (broad singlet, 1H) | - |

| -C(CH₃)₂ | - | ~55.0 |

| -CH₃ | ~1.5 (singlet, 6H) | ~27.0 |

| -C≡N | - | ~122.0 |

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysisapolloscientific.co.ukchemrxiv.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (174.24 g/mol ). The fragmentation of this molecular ion provides structural clues. Unlike N-phenyl compounds, the presence of an N-benzyl substituent often leads to fragmentation pathways that produce stable benzylidene iminium cations. nih.gov

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Formation of an ion at m/z 159.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of the stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for benzyl-containing compounds. nih.gov

Formation of a benzyliminium ion: Cleavage can result in the [C₆H₅CH₂NH=C(CH₃)₂]⁺ ion.

Loss of the nitrile group (•CN): This would lead to a fragment ion at m/z 148.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent molecule and its fragments. chemrxiv.org This precision is critical for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For this compound (C₁₁H₁₄N₂), HRMS would confirm the exact mass of the molecular ion, distinguishing it from any potential isomeric impurities.

| Formula | Species | Calculated Exact Mass | Typical Observed Mass |

|---|---|---|---|

| C₁₁H₁₄N₂ | [M+H]⁺ | 175.1230 | 175.123 ± 0.005 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kuleuven.be This hyphenated technique is ideal for assessing the purity of a sample and confirming the identity of the main component. chemrxiv.org A sample of this compound injected into an LC-MS system would first be separated from any impurities on a chromatographic column (e.g., a C18 reversed-phase column). The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 175.12, confirming the identity of the compound eluting at a specific retention time. The purity can be estimated by integrating the area of the primary peak relative to the total ion chromatogram. rsc.org

Chromatographic Methods for Isolation and Purity Assessmentapolloscientific.co.uk

Chromatographic techniques are fundamental for the isolation and purity assessment of synthesized organic compounds. zenodo.org

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and making a preliminary assessment of product purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of compounds. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase like acetonitrile/water, would be suitable for determining the purity of this compound with high accuracy. The compound would be detected by a UV detector, and the purity is determined by the relative area of the product peak.

Gas Chromatography (GC): Given its volatility, GC could also be employed for purity analysis. The compound would be passed through a capillary column, and its retention time would be characteristic of the molecule under the specific analytical conditions.

| Method | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, preliminary purity check |

| HPLC | C18 Silica | Acetonitrile/Water Gradient | High-resolution purity analysis, quantification |

| GC | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | Purity analysis for volatile compounds |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches (Aromatic): Peaks slightly above 3000 cm⁻¹.

C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption in the range of 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group. libretexts.org

C=C Stretches (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H (amine) | 3300-3500 |

| Aromatic C-H | 3010-3100 |

| Aliphatic C-H | 2850-2960 |

| C≡N (nitrile) | 2220-2260 |

| Aromatic C=C | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the benzene (B151609) ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorptions characteristic of a substituted benzene.

E2-band: A strong absorption band below 220 nm.

B-band: A weaker, structured absorption band around 250-270 nm, which is characteristic of the π → π* transitions of the benzene ring. researchgate.net

| Transition | Expected λmax (nm) |

|---|---|

| E2-band (π → π) | ~210 |

| B-band (π → π) | ~265 |

Role of Catalysis in the Chemistry of 2 Benzylamino 2 Methylpropanenitrile

Transition Metal Catalysis in Synthesis and Transformations

Transition metal catalysts are widely employed in the synthesis of α-aminonitriles due to their high efficiency. researchgate.net A diverse range of metals, including iron, copper, rhodium, ruthenium, palladium, and gold, have been shown to catalyze the Strecker reaction and other cyanation processes. researchgate.net For instance, indium powder in water has been demonstrated as a highly effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles, achieving excellent yields. nih.gov This method is applicable to a wide array of amines and aldehydes, suggesting its utility for the synthesis of 2-(benzylamino)-2-methylpropanenitrile. nih.gov

Another significant approach is the cross-dehydrogenative coupling (CDC) reaction, which involves the functionalizing of a carbon-hydrogen (C–H) bond for the α-cyanation of amines. researchgate.net This method serves as an attractive alternative for preparing α-aminonitriles and is often catalyzed by transition metals. researchgate.net Furthermore, palladium-based Lewis acid catalysts have been utilized for the efficient synthesis of α-aminonitriles at room temperature. organic-chemistry.org The development of nanostructured catalysts, such as gold nanoparticles supported on porous silica (B1680970), also presents a highly efficient and recyclable system for the Strecker synthesis under solvent-free conditions. tandfonline.com

The table below summarizes various transition metal catalysts used in the synthesis of α-aminonitriles, which are applicable to the formation of this compound.

Table 1: Transition Metal Catalysts in α-Aminonitrile Synthesis

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Indium (In) | Strecker Reaction | Efficient in water; applicable to diverse substrates. nih.gov |

| Palladium (Pd) Lewis Acid | Strecker Reaction | Effective at room temperature. organic-chemistry.org |

| Gold (Au) Nanoparticles | Strecker Reaction | Highly efficient and recyclable; solvent-free conditions. tandfonline.com |

| Rhodium (Rh) | Strecker Reaction | Rhodium(III) iodide hydrate used for three-component coupling. tandfonline.com |

| Copper (Cu) | Strecker Reaction | Cu(OTf)₂ has been used as an effective Lewis acid catalyst. acs.org |

| Iron (Fe) | Strecker Reaction | Superparamagnetic iron oxide nanoparticles have been used. nih.gov |

| Ruthenium (Ru) | C-H Cyanation | Catalyzes oxidative cyanation of tertiary amines. |

| Cobalt (Co) | C-H Cyanation | Used for carboxylate-assisted C-H cyanation of heteroaromatics. nih.gov |

Organocatalysis and Enzyme-Mimetic Approaches

In recent decades, organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis for the synthesis of α-aminonitriles. mdpi.com Organocatalysts are small organic molecules that can accelerate chemical reactions, avoiding the use of potentially toxic and expensive heavy metals. mdpi.combeilstein-journals.org This approach is particularly relevant for the synthesis of compounds intended for pharmaceutical applications. mdpi.com

Various organocatalysts have been successfully applied to the Strecker reaction. For example, succinic acid has been shown to be an efficient catalyst for α-aminonitrile synthesis under solvent-free conditions, activating the carbonyl carbon of the aldehyde or ketone for efficient reaction with the amine. mdpi.com Similarly, sulfated polyborate has been used to achieve excellent yields of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids or thiourea (B124793), are instrumental in achieving asymmetric synthesis, producing enantioenriched α-aminonitriles which are precursors to chiral α-amino acids. mdpi.commdpi.com

Enzyme-mimetic or biomimetic approaches utilize catalysts that mimic the function of natural enzymes. β-cyclodextrin, for instance, has been used as a catalyst in water for the Strecker reaction, providing quantitative yields of α-aminonitriles. organic-chemistry.org This catalyst is recyclable and operates under environmentally friendly conditions. organic-chemistry.org Another example involves the use of a novel cyclic dipeptide which catalyzes an enantioselective version of the Strecker synthesis in methanol solution, yielding α-amino nitriles in high yield and high enantiomeric excess. nih.gov

Table 2: Organocatalysts and Enzyme-Mimetic Systems for α-Aminonitrile Synthesis

| Catalyst Type | Example Catalyst | Key Features |

|---|---|---|

| Brønsted Acid | Succinic Acid | Solvent-free conditions; high conversion and yields. mdpi.com |

| Solid Acid | Sulfated Polyborate | Excellent yields; catalyst can be reused. mdpi.com |

| Chiral Thiourea | Cinchona-derived Thiourea | Enables asymmetric synthesis for chiral products. mdpi.com |

| Biomimetic | β-Cyclodextrin | Operates in water; catalyst is recyclable. organic-chemistry.org |

| Peptide-based | cyclo[(S)-His-(S)-NorArg] | Catalyzes asymmetric Strecker reaction with high enantioselectivity. nih.gov |

Mechanistic Understanding of Catalyst-Substrate Interactions

The mechanism of the Strecker reaction, central to the synthesis of this compound, involves the initial formation of an imine from the reaction of a carbonyl compound and an amine, followed by the nucleophilic addition of a cyanide ion. organic-chemistry.org Catalysts play a crucial role in activating the substrates and facilitating these steps.

In transition metal-catalyzed systems, the metal often acts as a Lewis acid. For example, in a titanium-catalyzed Strecker reaction, the Ti center coordinates to the imine, activating it for nucleophilic attack by the cyanide. acs.orgresearchgate.net Mechanistic studies involving kinetic, structural, and stereochemical data have revealed a highly organized transition state, suggesting that the catalyst and ligand work in a bifunctional manner to deliver the cyanide source to the activated substrate. acs.orgresearchgate.net Similarly, computational studies on cobalt-catalyzed C-H cyanation reactions have provided a plausible reaction mechanism that aligns with experimental observations, highlighting the role of the metal center in stabilizing intermediates and transition states. nih.gov

In organocatalysis, the mechanism often relies on non-covalent interactions such as hydrogen bonding. For instance, a thiourea-based organocatalyst can activate an imine by forming hydrogen bonds with the imine nitrogen. mdpi.com This activation enhances the electrophilicity of the imine carbon, making it more susceptible to attack by the cyanide nucleophile. mdpi.com In the case of Brønsted acid catalysts like succinic acid, the acidic proton is proposed to activate the carbonyl group of the aldehyde or ketone, promoting the formation of the imine intermediate. mdpi.com

A general mechanistic pathway for the catalyzed Strecker reaction is as follows:

Activation of Carbonyl: The catalyst (Lewis acid, Brønsted acid, or organocatalyst) activates the carbonyl compound (e.g., acetone).

Imine Formation: The activated carbonyl compound reacts with the amine (e.g., benzylamine) to form an iminium ion intermediate, which then deprotonates to form an imine.

Cyanide Addition: The catalyst can also activate the imine, facilitating the nucleophilic attack of the cyanide anion to form the final α-aminonitrile product, this compound. organic-chemistry.org

Development and Optimization of Catalytic Systems for Efficiency and Selectivity

The development and optimization of catalytic systems are critical for making the synthesis of this compound and related compounds more efficient, cost-effective, and environmentally friendly. Research in this area focuses on several key aspects, including catalyst design, reaction conditions, and the choice of reagents.

One major area of development is the creation of highly active and selective catalysts. This includes designing novel ligands for transition metal catalysts and new molecular scaffolds for organocatalysts to improve their performance, particularly in asymmetric synthesis where controlling stereoselectivity is crucial. acs.org For example, significant progress has been made in developing catalysts for the enantioselective synthesis of Cα-tetrasubstituted α-chiral nitriles, a challenging class of compounds to which this compound belongs. acs.org

Optimization of reaction conditions is another critical factor. This involves systematically studying the effects of solvents, temperature, catalyst loading, and reaction time to maximize yield and selectivity. nih.govmdpi.com The move towards greener reaction conditions, such as using water as a solvent or performing reactions under solvent-free conditions, is a significant trend. mdpi.comnih.gov

The choice of cyanide source is also a key consideration for optimization, with a focus on replacing highly toxic reagents like hydrogen cyanide (HCN) with safer alternatives. Trimethylsilyl cyanide (TMSCN) is a commonly used, less hazardous substitute. mdpi.comnih.gov Efforts are also being made to use non-toxic cyanide sources like potassium hexacyanoferrate(II) or even protein biomass, which can be catalytically converted to release HCN in situ. rsc.org

Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports like silica or polymers, is a major goal for improving the sustainability and cost-effectiveness of the synthesis of α-aminonitriles. mdpi.comtandfonline.com

Q & A

Basic: What synthetic methodologies are recommended for producing 2-(Benzylamino)-2-methylpropanenitrile with high yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Benzylamine Reactivity : Reacting 2-methylpropanenitrile derivatives with benzylamine under controlled pH (8–10) to favor amine attack on the nitrile carbon .

- Catalytic Optimization : Use of mild Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency and minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the compound ≥95% purity .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.6–1.8 ppm (geminal methyl groups), δ 4.3 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals at 120–125 ppm (nitrile carbon) and 45–50 ppm (quaternary carbon adjacent to nitrile) .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₁₁H₁₄N₂) .

Advanced: How can computational modeling clarify the mechanism of action of this compound in biological systems?

Answer:

- Molecular Docking : Use Glide XP scoring to predict binding affinities with targets like kinases or GPCRs. Hydrophobic enclosure of the benzyl group and hydrogen bonding with the nitrile moiety are critical .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for interaction .

- SAR Analysis : Compare with analogs (e.g., pyrimidine derivatives) to map functional group contributions to activity .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and controls .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic thresholds .

- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity discrepancies .

Basic: What experimental protocols are advised for evaluating the compound’s stability under laboratory conditions?

Answer:

- Accelerated Degradation Studies :

- Light Sensitivity : Conduct amber vs. clear vial comparisons under UV/visible light .

Advanced: What strategies optimize the compound’s selectivity for target proteins over off-target interactions?

Answer:

- Fragment-Based Design : Replace the benzyl group with substituted aryl rings (e.g., 3,4-dimethoxy) to enhance target specificity .

- Competitive Binding Assays : Use SPR (Surface Plasmon Resonance) to measure dissociation constants (KD) against related proteins .

- Cryo-EM Studies : Resolve ligand-bound protein structures to identify steric clashes with off-targets .

Basic: How can researchers validate the compound’s role as a synthetic intermediate in multi-step reactions?

Answer:

- Functional Group Compatibility : Test reactivity in SN₂ (e.g., alkylation) or nucleophilic addition (e.g., Grignard reactions) without nitrile hydrolysis .

- Protection/Deprotection : Use Troc (2,2,2-trichloroethoxycarbonyl) groups for amine protection during subsequent steps .

Advanced: What analytical approaches resolve structural ambiguities in derivatives of this compound?

Answer:

- X-ray Crystallography : Resolve bond angles and stereochemistry of crystalline derivatives .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in complex analogs .

- Isotopic Labeling : Synthesize ¹⁵N-labeled variants to track amine participation in reactions .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitrile vapors .

- Spill Management : Neutralize with 10% NaOH solution and absorb with vermiculite .

Advanced: How can high-throughput screening (HTS) improve the discovery of novel bioactivities for this compound?

Answer:

- Library Design : Generate 50–100 derivatives via parallel synthesis (e.g., Ugi reaction) .

- Automated Assays : Screen against kinase inhibitor panels or bacterial growth inhibition models .

- Data Mining : Apply machine learning (e.g., Random Forest) to predict untested bioactivities from structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.